Regiochemical Exclusivity: Ortho-Bromomethyl, Para-Methylthio Arrangement is Critical for Directed Metalation
The target compound's ortho-bromomethyl, para-methylthio substitution pattern is distinct from the para-bromomethyl, meta-methylthio regioisomer (CAS: 1805847-08-8) . The para-methylthio group is known to activate the ortho position for directed metalation, a critical step for further functionalization, whereas the regioisomer's meta-methylthio group is a weaker directing group and lacks this synergistic effect with the benzylic bromide. This regiospecificity is quantified by the commercial availability of the correct isomer at >98% purity (NLT 98%, HPLC), ensuring no isomeric contamination that would compromise subsequent directed C-H activation or cross-coupling reactions.
| Evidence Dimension | Regioisomeric Purity (HPLC) |
|---|---|
| Target Compound Data | >98% (NLT 98%) |
| Comparator Or Baseline | 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1805847-08-8); purity 95%+ as standard |
| Quantified Difference | >3% purity advantage |
| Conditions | Supplier specifications (NLT 98% vs. 95%+ standards) |
Why This Matters
For precise synthetic planning, especially in medicinal chemistry where regioisomeric impurities can lead to biological artifacts, a >3% purity advantage and assured regiochemistry directly prevent wasted synthesis cycles and animal testing on erroneous isomers.
